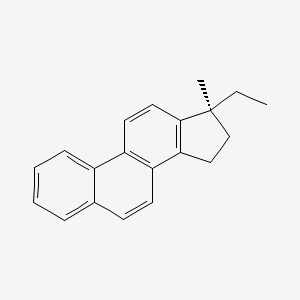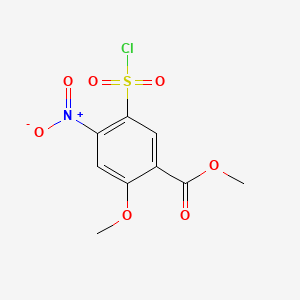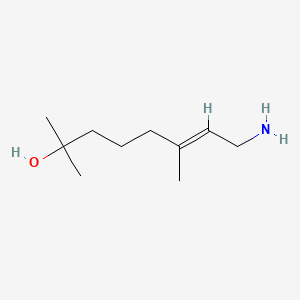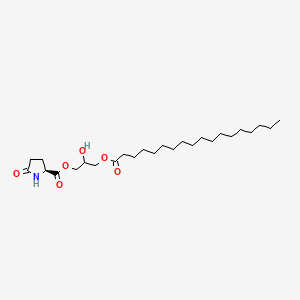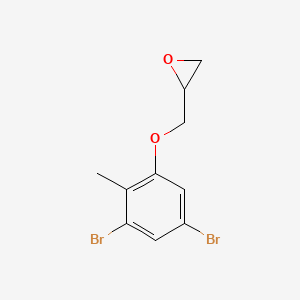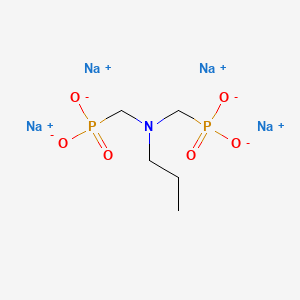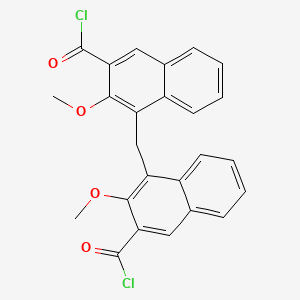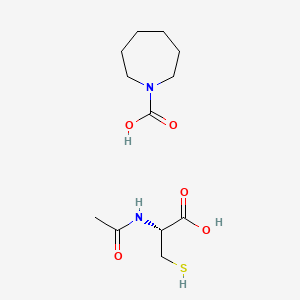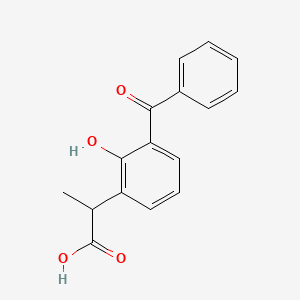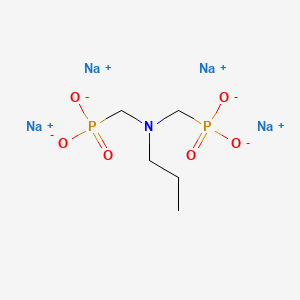
Tetrasodium ((propylimino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium ((propylimino)bis(methylene))diphosphonate: is a chemical compound with the molecular formula C6H12NNa4O6P2. It is a diphosphonate compound, which means it contains two phosphonate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is added to neutralize the reaction mixture, resulting in the formation of the tetrasodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: Tetrasodium ((propylimino)bis(methylene))diphosphonate can undergo oxidation reactions, where the phosphonate groups are oxidized to form phosphonic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the replacement of sodium ions with other cations are possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of metal phosphonates.
科学研究应用
Chemistry: Tetrasodium ((propylimino)bis(methylene))diphosphonate is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in water treatment and metal extraction processes.
Biology: In biological research, this compound is used to study the interactions between phosphonates and biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the treatment of bone diseases. Its ability to bind to calcium ions makes it useful in preventing the formation of calcium-based kidney stones.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment systems. It prevents the formation of scale deposits in pipes and machinery, thereby improving the efficiency and lifespan of the equipment.
作用机制
The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The phosphonate groups in the compound can form strong bonds with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelating ability is the basis for its use in water treatment, metal extraction, and medical applications.
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): Like tetrasodium ((propylimino)bis(methylene))diphosphonate, EDTA is a chelating agent used in various applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent used in medical and industrial applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with metal ions. This stability makes it particularly effective in preventing scale formation and in applications where long-term stability is required.
属性
CAS 编号 |
94232-83-4 |
|---|---|
分子式 |
C5H11NNa4O6P2 |
分子量 |
335.05 g/mol |
IUPAC 名称 |
tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI 键 |
QERBDUDCPJCLER-UHFFFAOYSA-J |
规范 SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


